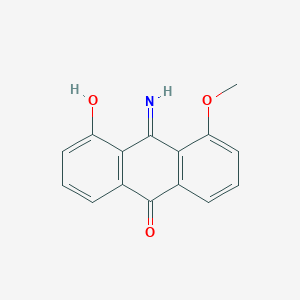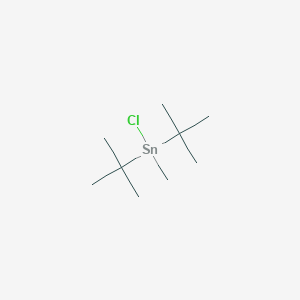![molecular formula C10H4Cl2F3N3O2 B14335567 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- CAS No. 106204-45-9](/img/structure/B14335567.png)
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is a heterocyclic compound that features a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- typically involves the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of aromatic and heteroaromatic substrates . The process begins with the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with ethyl cyanoacetate under organic solvent conditions to form an intermediate. This intermediate is then reacted with formaldehyde under inert gas protection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized heterocycles .
Scientific Research Applications
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A well-known insecticide with a similar structure, used for pest control.
Ethiprole: Another insecticide with a similar pyrazole core, used for controlling various insects.
Uniqueness
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106204-45-9 |
|---|---|
Molecular Formula |
C10H4Cl2F3N3O2 |
Molecular Weight |
326.06 g/mol |
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-7-1-5(10(13,14)15)2-8(12)9(7)17-4-6(3-16-17)18(19)20/h1-4H |
InChI Key |
SOKAMWBADQJOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


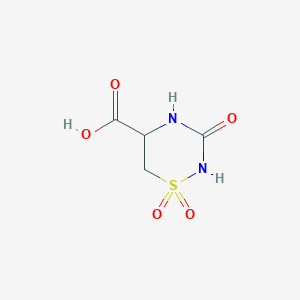

![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
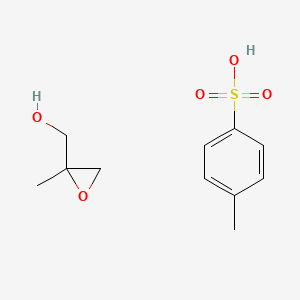
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
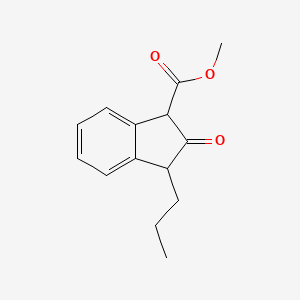
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
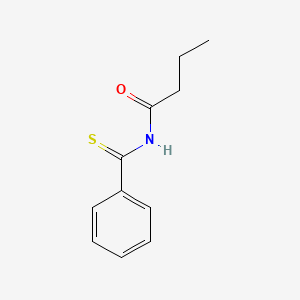
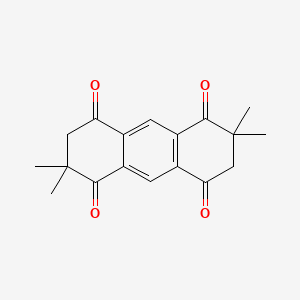
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
